molecular formula C30H19BrN2 B1510196 6-bromo-9-phenyl-3,9'-Bi-9H-carbazole

6-bromo-9-phenyl-3,9'-Bi-9H-carbazole

Cat. No.: B1510196
M. Wt: 487.4 g/mol
InChI Key: JMDGLOYIJXNLRR-UHFFFAOYSA-N
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Description

6-Bromo-9-phenyl-3,9'-Bi-9H-carbazole (CAS: 918137-84-5) is a bicarbazole derivative featuring a bromine atom at the 6-position and phenyl substituents at the 9- and 9'-positions. Its molecular formula is C₃₆H₂₃BrN₂, with a molecular weight of 563.49 g/mol . The compound’s bicarbazole backbone enables π-conjugation, while the bromine and phenyl groups modulate electronic properties, making it a candidate for thermally activated delayed fluorescence (TADF) materials and organic electronics .

Synthetic routes often involve cross-coupling reactions, though classical methods (e.g., Na₂CO₃/Pd(PPh₃)₄) may require optimization for brominated carbazoles due to steric and electronic challenges . The compound is typically purified via recrystallization and stored at -80°C for stability .

Properties

Molecular Formula

C30H19BrN2

Molecular Weight

487.4 g/mol

IUPAC Name

3-bromo-6-carbazol-9-yl-9-phenylcarbazole

InChI

InChI=1S/C30H19BrN2/c31-20-14-16-29-25(18-20)26-19-22(15-17-30(26)32(29)21-8-2-1-3-9-21)33-27-12-6-4-10-23(27)24-11-5-7-13-28(24)33/h1-19H

InChI Key

JMDGLOYIJXNLRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)N4C5=CC=CC=C5C6=CC=CC=C64)C7=C2C=CC(=C7)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Effects

Table 1: Structural Comparison of Carbazole Derivatives
Compound Molecular Formula Substituents Key Features
6-Bromo-9-phenyl-3,9'-Bi-9H-carbazole C₃₆H₂₃BrN₂ Br (6), Ph (9,9') Extended π-system; bromine enhances electron-withdrawing capacity
6-Bromo-1,4-dimethyl-9H-carbazole C₁₄H₁₃BrN Br (6), Me (1,4) Methyl groups increase solubility; bromine limits conjugation
3,6-Dibromo-9-(4-chlorobenzyl)-9H-carbazole C₁₉H₁₃Br₂ClN Br (3,6), Cl-benzyl (9) Dual bromine substitution enhances reactivity for Suzuki couplings
2,9'-Bi-9H-carbazole C₂₄H₁₆N₂ None Unsubstituted bicarbazole; minimal steric hindrance for coordination

Key Observations :

  • Bromine Position : Bromine at the 6-position (as in the target compound) offers a balance between electron withdrawal and steric bulk compared to 3,6-dibromo derivatives .
  • Phenyl vs. Alkyl Groups : Phenyl substituents at 9/9' (target compound) improve thermal stability compared to methyl groups in 6-bromo-1,4-dimethyl-9H-carbazole .

Photophysical and Electronic Properties

Table 3: Application-Driven Comparisons
Compound Application Area Performance Metrics Reference
This compound TADF/OLEDs High donor strength (BiCz); λem ~450–500 nm*
9,9-Dimethylacridin-10-yl (DmAc) TADF/OLEDs Moderate donor strength; λem ~480–520 nm
2,9'-Bi-9H-carbazole Coordination chemistry Ligand for metal-organic frameworks

Insights :

  • The target compound’s bicarbazole (BiCz) donor outperforms DmAc in TADF due to enhanced charge transfer .
  • Bromine at position 6 blue-shifts emission compared to non-brominated BiCz derivatives .

Discrepancies in Literature

  • Molecular Formula Conflict: lists the formula as C₃₀H₁₉BrN₂ (exact mass 486.095), conflicting with (C₃₆H₂₃BrN₂, 563.49 g/mol). This discrepancy may arise from misannotation or differing substitution patterns, requiring verification via crystallography .

Preparation Methods

Bromination of Carbazole Core

Objective: Selective bromination at the 6-position of carbazole to generate 3-bromo-9-phenyl-9H-carbazole as a key intermediate.

Methodology:

  • Reagents: Carbazole, N-bromosuccinimide (NBS), acetic acid or ethyl acetate as solvent.
  • Procedure:
    • Dissolve carbazole in ethyl acetate and cool to 0°C.
    • Slowly add NBS dissolved in acetic acid or ethyl acetate, maintaining temperature to control regioselectivity.
    • Stir for 2-4 hours, monitoring completion via thin-layer chromatography (TLC).
    • Quench the reaction with aqueous sodium hydroxide, wash, and extract organic layer.
    • Remove solvent under reduced pressure.
    • Recrystallize from ethanol to obtain pure 3-bromo-9-phenyl-9H-carbazole.

Reaction Conditions:

Parameter Details
Temperature 0°C to room temperature
Reagents ratio Carbazole:NBS = 1:1 to 1.5
Yield Approximately 74.96% after recrystallization

Cross-Coupling to Introduce Phenyl Groups

Objective: Couple the brominated carbazole with phenylboronic acid to form the biphenyl derivative, leading to the phenyl-substituted carbazole.

Methodology:

  • Reagents: 3-bromo-9-phenyl-9H-carbazole, phenylboronic acid, copper catalyst (CuI), base (potassium carbonate), solvent (toluene or dimethylformamide).
  • Procedure:
    • Combine reagents in a nitrogen atmosphere.
    • Heat to 85°C for 12 hours (Suzuki-Miyaura coupling).
    • Monitor reaction progress via TLC.
    • Post-reaction, cool, filter, and extract with ethyl acetate.
    • Wash with brine, dry over anhydrous sodium sulfate.
    • Purify via column chromatography (hexane/ethyl acetate).
    • Recrystallize to obtain pure 9,9'-diphenyl-9H,9'H-3,3'-bicarbazole.

Reaction Conditions:

Parameter Details
Catalyst CuI (0.01–0.1 molar ratio)
Temperature 80–150°C
Reaction Time 10–24 hours
Yield Approximately 91.1%

Formation of the Bi-Component (Bi-9H-carbazole)

Objective: Dimerize the phenyl-substituted carbazole to form the bi-carbazole structure.

Methodology:

  • Reagents: 9-phenyl-9H-carbazole, oxidant (e.g., DDQ), solvent (dichloromethane).
  • Procedure:
    • Dissolve the carbazole monomer in DCM.
    • Add DDQ at room temperature.
    • Stir for approximately 1 minute to facilitate oxidative coupling.
    • Quench and purify via chromatography.
    • Confirm structure through NMR and HRMS.

Research Findings:

  • Oxidative coupling with DDQ efficiently produces the bi-carbazole derivative, as demonstrated in recent studies.

Final Bromination at the 6-Position of the Bi-Component

Objective: Introduce bromine at the 6-position of the bi-carbazole to yield the target compound.

Methodology:

  • Reagents: Bi-carbazole, NBS or N-bromo-succinimide, solvent (ethyl acetate or acetic acid).
  • Procedure:
    • Dissolve bi-carbazole in ethyl acetate.
    • Add NBS slowly while maintaining low temperature.
    • Stir for 2-4 hours, monitoring via TLC.
    • Quench, wash, and recrystallize to purify.

Reaction Conditions:

Parameter Details
Temperature 0°C to room temperature
Reagents ratio NBS:Bi-carbazole = 1:1.5
Yield Approximately 74.96% after recrystallization

Data Summary Table

Step Reagents Key Conditions Yield Notes
Bromination Carbazole + NBS 0°C to RT, 2-4 hrs ~75% Regioselective at 6-position
Cross-Coupling Brominated carbazole + phenylboronic acid 80–150°C, 10–24 hrs ~91% Suzuki-Miyaura coupling
Oxidative Dimerization Phenyl-substituted carbazole RT, DDQ Variable Forms bi-carbazole core
Final Bromination Bi-carbazole + NBS 0°C to RT, 2-4 hrs ~75% At 6-position

Notes and Considerations

  • Purity Validation: Confirm via NMR (both 1H and 13C), HRMS, and possibly single-crystal X-ray diffraction.
  • Solubility & Storage: Soluble in dichloromethane and tetrahydrofuran; store at -20°C in inert atmosphere.
  • Industrial Relevance: The described methods are adaptable for scale-up, emphasizing cost-effectiveness and high yield.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 6-bromo-9-phenyl-3,9'-Bi-9H-carbazole?

  • Methodological Answer : The compound can be synthesized via bromination of a pre-functionalized carbazole core. For example, bromination at the 6-position can be achieved using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., dimethylformamide) under inert atmosphere, followed by coupling reactions to introduce the biphenyl moiety. A modified alkylation method, as described for similar carbazoles, involves reacting the carbazole with brominated aryl halides using a palladium catalyst (e.g., Suzuki-Miyaura coupling) . Purification typically involves column chromatography and recrystallization from ethanol .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm substitution patterns and bromine placement.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the exact mass (observed: 486.073 Da, calculated: 486.073 Da) .
  • X-ray Diffraction (XRD) : Single-crystal XRD analysis using software like SHELXL for precise structural determination .

Q. What are the critical solubility and storage considerations for this compound?

  • Methodological Answer : The compound is sparingly soluble in polar solvents (e.g., water) but dissolves in dichloromethane or tetrahydrofuran. Store at room temperature (RT) in amber vials to prevent photodegradation. For long-term storage, freeze at -20°C under inert gas (e.g., argon) .

Advanced Research Questions

Q. How can conflicting crystallographic data on biphenyl-carbazole derivatives be resolved?

  • Methodological Answer : Discrepancies in reported crystal structures (e.g., bond angles, packing motifs) may arise from polymorphism or solvent inclusion. To resolve this:

  • Perform multiple crystallization trials using varied solvents (e.g., ethanol vs. hexane).
  • Use SHELXL refinement with anisotropic displacement parameters to model disorder .
  • Compare experimental XRD data with computational models (DFT-optimized geometries) .

Q. What experimental design optimizes electroluminescent efficiency in OLED applications?

  • Methodological Answer : To evaluate its potential as an emissive layer:

  • Fabricate a double-layer OLED device with indium tin oxide (ITO) anode and Mg:Ag cathode .
  • Optimize film thickness (e.g., 50–100 nm via vapor deposition) to balance charge injection and recombination efficiency.
  • Measure external quantum efficiency (EQE) and brightness under controlled voltage (5–10 V). Compare with reference compounds like 3,6-di(9H-fluorene-2-yl)-9-octyl-9H-carbazole .

Q. How do steric and electronic effects of bromine impact cross-coupling reactions?

  • Methodological Answer : Bromine’s electronegativity enhances oxidative addition in palladium-catalyzed reactions but may sterically hinder coupling at adjacent positions. To test this:

  • Perform kinetic studies comparing Buchwald-Hartwig amination of 6-bromo vs. non-brominated analogs.
  • Use X-ray photoelectron spectroscopy (XPS) to assess electronic effects on the carbazole core .

Q. How can contradictory biological activity data be analyzed for this compound?

  • Methodological Answer : If studies report varying IC50 values in kinase inhibition assays:

  • Replicate experiments under standardized conditions (e.g., ATP concentration, pH).
  • Use surface plasmon resonance (SPR) to quantify binding kinetics directly, avoiding interference from assay buffers .
  • Validate via orthogonal methods (e.g., fluorescence polarization) .

Data Contradiction Analysis

Q. Why do different studies report varying thermal stability for carbazole derivatives?

  • Analysis : Thermal decomposition temperatures (Td) may differ due to:

  • Sample purity : Impurities (e.g., residual solvents) lower Td. Use thermogravimetric analysis (TGA) with >98% pure samples .
  • Measurement conditions : Heating rates (e.g., 10°C/min vs. 5°C/min) affect observed Td. Standardize protocols across studies .

Q. How to address discrepancies in photoluminescence quantum yield (PLQY) values?

  • Analysis : PLQY variations arise from:

  • Film morphology : Spin-coated vs. vapor-deposited films have differing defect densities. Use atomic force microscopy (AFM) to correlate surface roughness with PLQY .
  • Excitation wavelength : Ensure consistent excitation at the absorption maximum (e.g., 350 nm ± 5 nm) .

Methodological Resources

  • Structural Refinement : SHELX suite for crystallographic data processing .
  • Synthetic Protocols : Alkylation and bromination methods from Derince et al. (2022) .
  • Device Fabrication : Double-layer OLED construction guidelines from Tang and Vanslyke (1987) .

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